

A Comprehensive Technical Guide to 2-fluoro-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-fluoro-1H-imidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides representative experimental protocols for its synthesis and characterization, and discusses its potential role in drug discovery workflows.

Chemical and Physical Properties

2-fluoro-1H-imidazole, with the IUPAC name 2-fluoro-1H-imidazole, is a five-membered aromatic heterocycle.[1][2] The introduction of a fluorine atom at the 2-position significantly influences the electronic properties of the imidazole ring, potentially enhancing its biological activity and metabolic stability. The physicochemical properties of 2-fluoro-1H-imidazole are summarized in the table below.



Property	Value	Source
Molecular Formula	C ₃ H ₃ FN ₂	PubChem[1]
Molecular Weight	86.07 g/mol	PubChem[1][2]
CAS Number	57212-34-7	PubChem[1][2]
Appearance	Solid (hydrochloride salt)	CymitQuimica[3]
XLogP3	0.5	PubChem[1][2]
Hydrogen Bond Donor Count	1	PubChem[1][2]
Hydrogen Bond Acceptor Count	2	PubChem[1][2]
Rotatable Bond Count	0	PubChem[1][2]
Exact Mass	86.02802627 Da	PubChem[1][2]
Topological Polar Surface Area	28.7 Ų	PubChem[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-fluoro-1H-imidazole are not readily available in the public domain. However, this section provides representative methodologies based on general organic synthesis and analytical chemistry principles applicable to this class of compounds.

The following is a general, representative procedure for the synthesis of a substituted imidazole, which can be adapted for the synthesis of 2-fluoro-1H-imidazole, likely from a corresponding 2-aminoimidazole precursor via a Sandmeyer-type reaction (diazotization followed by fluorination).

Materials:

- Substituted glyoxal
- Aldehyde



- · Primary amine
- Ammonia or an ammonium salt
- Ethanol
- Triethylamine

Procedure:

- A suspension of a suitable starting imine in ethanol is prepared.
- An aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added to the suspension.
- The reaction mixture is stirred at room temperature for a duration of 7–24 hours.
- Upon completion, the resulting suspension is cooled in an ice bath for 2 hours.
- The precipitate is collected by filtration, washed successively with cold methanol or ethanol and diethyl ether, and then dried to yield the imidazole product.

Disclaimer: This is a generalized protocol for imidazole synthesis and may require significant optimization for the specific synthesis of 2-fluoro-1H-imidazole.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Instrumentation:

• A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of the 2-fluoro-1H-imidazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:



- Acquire a ¹H NMR spectrum to determine the proton environment.
- Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
- Acquire a ¹⁹F NMR spectrum, which is crucial for observing the fluorine atom's environment and its couplings to other nuclei.
- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H
 couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H
 correlations for unambiguous structural assignment.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

 An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

- Mix approximately 1-2 mg of the solid 2-fluoro-1H-imidazole sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Grind the mixture to a fine powder.
- Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Instrumentation:

 A mass spectrometer with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Sample Preparation:

• Prepare a dilute solution of the 2-fluoro-1H-imidazole sample (approximately 1 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

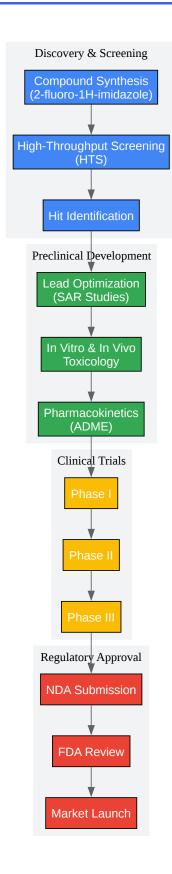
Data Acquisition:

- Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
- Acquire the mass spectrum in positive ion mode. The spectrum should show the protonated molecule [M+H]+, confirming the molecular weight.
- Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm the structure.

Potential Role in Drug Discovery

While specific biological activities for 2-fluoro-1H-imidazole are not extensively documented, the imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, anticancer, and anti-inflammatory drugs.[4] The introduction of fluorine can enhance metabolic stability and binding affinity. The following diagram illustrates a hypothetical workflow for the integration of a novel fluoroimidazole compound into a drug discovery pipeline.



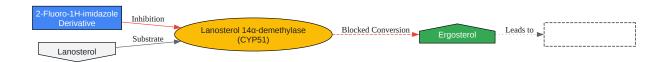


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A high-level workflow for drug discovery and development.



As many imidazole derivatives exhibit antifungal properties by inhibiting the cytochrome P450 enzyme lanosterol 14α -demethylase, a potential signaling pathway for a hypothetical antifungal fluoroimidazole is depicted below.



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A potential mechanism of action for an antifungal imidazole.

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